molecular formula C21H27N5O2S B12159218 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

Cat. No.: B12159218
M. Wt: 413.5 g/mol
InChI Key: UKJWSGXYSCZQAJ-UHFFFAOYSA-N
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Description

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzothiazole moiety, and a carboxamide group

Preparation Methods

The synthesis of 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The benzothiazole intermediate is then reacted with a piperazine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide can be compared with other similar compounds, such as:

  • N-benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide
  • N-(2-methylphenyl)-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzothiazole moiety with the piperazine ring and carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

4-benzyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H27N5O2S/c27-19(24-20-23-17-8-4-5-9-18(17)29-20)14-22-21(28)26-12-10-25(11-13-26)15-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,22,28)(H,23,24,27)

InChI Key

UKJWSGXYSCZQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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